molecular formula C18H14FN5O2S B10809127 ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate

ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate

Cat. No.: B10809127
M. Wt: 383.4 g/mol
InChI Key: FISJOMQHWPLNLW-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C18H14FN5O2S and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and the structure-activity relationships (SARs) that contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the thieno[2,3-d]pyrimidine core followed by the introduction of the pyrazole moiety. The general synthetic route can be summarized as follows:

  • Formation of Thieno[2,3-d]pyrimidine : The thieno[2,3-d]pyrimidine framework can be synthesized through cyclization reactions involving appropriate precursors such as 2-amino thiophene derivatives and carbonyl compounds.
  • Pyrazole Formation : The pyrazole ring is introduced via hydrazine or hydrazone intermediates reacting with suitable carbonyl compounds.
  • Carboxylation : The final step involves the introduction of the carboxylic acid functionality at the 4-position of the pyrazole.

Anticancer Activity

This compound has demonstrated promising anticancer properties across various studies. It has been evaluated against different cancer cell lines including HeLa (cervical cancer), HepG2 (liver cancer), and others. The compound exhibited significant inhibition of cell proliferation with IC50 values in the low micromolar range (0.08–12.07 mM), indicating its potential as a lead compound for further development in cancer therapy .

The mechanism underlying its anticancer activity appears to involve:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase .
  • Targeting Enzymatic Pathways : Some derivatives have been noted for their ability to inhibit key enzymes involved in tumor growth, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are crucial for DNA synthesis and repair .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also exhibited anti-inflammatory properties. Studies have reported that it can significantly suppress cyclooxygenase-2 (COX-2) activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This dual action enhances its therapeutic potential in treating conditions where inflammation is a contributing factor.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureEffect on Activity
Thieno[2,3-d]pyrimidine Core Essential for anticancer and anti-inflammatory activity
Fluorophenyl Substitution Enhances binding affinity and potency
Pyrazole Ring Contributes to overall biological activity
Carboxylic Acid Group Increases solubility and bioavailability

Case Studies

Several case studies have highlighted the efficacy of ethyl 5-amino derivatives in preclinical models:

  • HeLa Cell Line Study : A study demonstrated that derivatives with modifications at the pyrazole position significantly inhibited cell growth, suggesting that specific substitutions could enhance anticancer properties .
  • In Vivo Models : Animal studies have shown that compounds based on this scaffold exhibit reduced tumor growth rates when administered in vivo, indicating potential for clinical application .

Properties

Molecular Formula

C18H14FN5O2S

Molecular Weight

383.4 g/mol

IUPAC Name

ethyl 5-amino-1-[5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]pyrazole-4-carboxylate

InChI

InChI=1S/C18H14FN5O2S/c1-2-26-18(25)12-7-23-24(15(12)20)16-14-13(8-27-17(14)22-9-21-16)10-3-5-11(19)6-4-10/h3-9H,2,20H2,1H3

InChI Key

FISJOMQHWPLNLW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)F)N

Origin of Product

United States

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